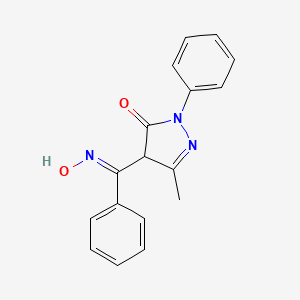
2-(3,4-Dichlorophenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a chemical compound with the molecular formula C8H9Cl2NO2S . It has a molecular weight of 254.14 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dichlorophenyl)ethanesulfonamide” is 1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a white to yellow solid . It has a molecular weight of 254.14 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Impact of Chlorophenols
Chlorophenols, including those structurally similar to "2-(3,4-Dichlorophenyl)ethanesulfonamide", have been extensively reviewed to assess their impact on aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with toxicity increasing upon long-term exposure, especially to fish. The persistence of chlorophenols in the environment varies, becoming moderate to high depending on environmental conditions, despite their low bioaccumulation potential. A notable feature is their strong organoleptic effect, impacting the sensory properties of water (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity of 2,4-D Herbicide
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to "2-(3,4-Dichlorophenyl)ethanesulfonamide", has been subject to scientometric reviews summarizing its toxicology and mutagenicity. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. Future studies are suggested to concentrate on molecular biology, specifically gene expression, to better understand 2,4-D's toxicological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Endocrine Disruption by DDT and DDE
DDT and its metabolites, including DDE, act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Despite DDT's ban in the 1970s, its persistence and ability to bioaccumulate through the food chain highlight the continued relevance of research into its environmental and health impacts. The review focuses on how DDT and DDE exposure affects mitochondrial function and the apoptosis pathway, suggesting a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Occupational Exposure to Chlorinated Solvents
Research on occupational exposure to chlorinated solvents, including ethanes like "2-(3,4-Dichlorophenyl)ethanesulfonamide", has been reviewed. These solvents are associated with central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The review emphasizes the need for prospective biomarker studies to better understand the health impacts of such exposure (Ruder, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVWVMPYWILAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

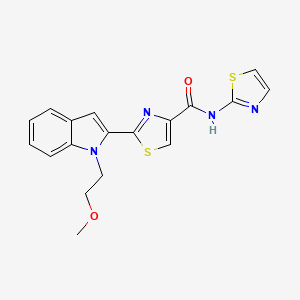
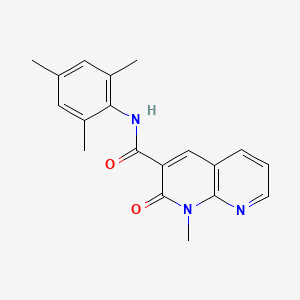
![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)
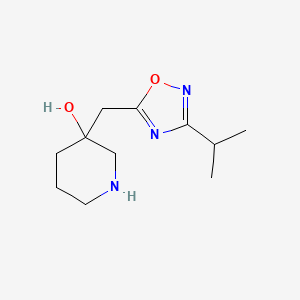

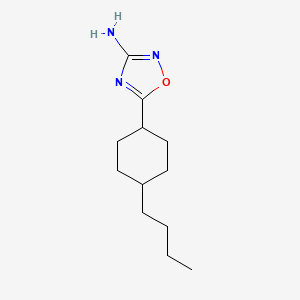
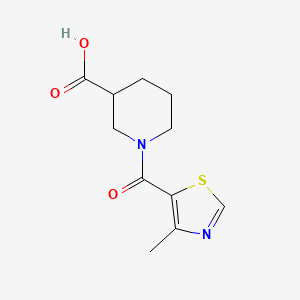
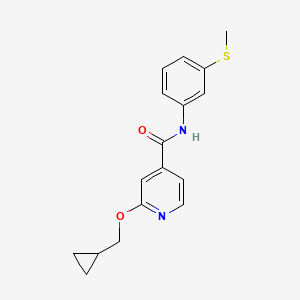

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
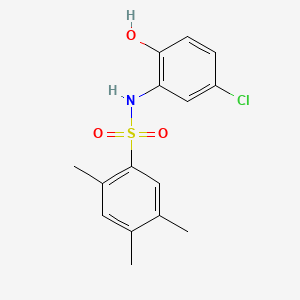
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
